Cas no 1119477-70-1 (2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
- 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
- STK353744
- 2-(5-amino-3-cyclopropylpyrazol-1-yl)acetic acid
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- Inchi: 1S/C8H11N3O2/c9-7-3-6(5-1-2-5)10-11(7)4-8(12)13/h3,5H,1-2,4,9H2,(H,12,13)
- InChI Key: IBMDYHOPKOCXIN-UHFFFAOYSA-N
- SMILES: OC(CN1C(=CC(C2CC2)=N1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 217
- XLogP3: 0.2
- Topological Polar Surface Area: 81.1
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-651397-0.5g |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
1119477-70-1 | 0.5g |
$891.0 | 2023-07-10 | ||
Life Chemicals | F2198-5891-0.25g |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
1119477-70-1 | 95%+ | 0.25g |
$664.0 | 2023-09-06 | |
Enamine | EN300-651397-2.5g |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
1119477-70-1 | 2.5g |
$1819.0 | 2023-07-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1697621-1g |
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
1119477-70-1 | 98% | 1g |
¥12287.00 | 2024-08-09 | |
Enamine | EN300-651397-5.0g |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
1119477-70-1 | 5.0g |
$2692.0 | 2023-07-10 | ||
Life Chemicals | F2198-5891-5g |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
1119477-70-1 | 95%+ | 5g |
$2208.0 | 2023-09-06 | |
Enamine | EN300-651397-10.0g |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
1119477-70-1 | 10.0g |
$3992.0 | 2023-07-10 | ||
Life Chemicals | F2198-5891-2.5g |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
1119477-70-1 | 95%+ | 2.5g |
$1472.0 | 2023-09-06 | |
Life Chemicals | F2198-5891-10g |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
1119477-70-1 | 95%+ | 10g |
$3091.0 | 2023-09-06 | |
TRC | A178321-100mg |
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid |
1119477-70-1 | 100mg |
$ 185.00 | 2022-06-08 |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid Related Literature
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
Additional information on 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
Introduction to 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (CAS No. 1119477-70-1)
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1119477-70-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic molecule features a pyrazole core substituted with an amino group at the 5-position and a cyclopropyl group at the 3-position, linked to an acetic acid moiety. Its unique structural attributes make it a valuable intermediate in the development of novel therapeutic agents, particularly in the context of targeting inflammatory and immunomodulatory pathways.
The compound's structural framework, characterized by a fused pyrazole ring system, has garnered attention due to its potential biological activity. Pyrazole derivatives are well-documented for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the amino group and the cyclopropyl substituent further enhances its chemical reactivity and biological profile, making it a versatile scaffold for drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which are central to various pathological conditions, including arthritis, asthma, and sepsis.
Moreover, the cyclopropyl group in the molecule imparts steric hindrance, which can influence binding interactions with biological targets. This feature is particularly relevant in designing molecules with improved selectivity and reduced side effects. The amino substituent at the 5-position of the pyrazole ring also provides opportunities for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid to various protein targets using molecular docking simulations. These studies have highlighted its potential as a lead compound for developing inhibitors of inflammatory pathways. For instance, computational models suggest that this molecule may interact with human COX-2 and 5-lipoxygenase with high affinity, making it a promising candidate for further optimization.
The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic strategies include condensation reactions between hydrazine derivatives and α-bromo ketones or aldehydes to form the pyrazole core. Subsequent functionalization with cyclopropyl halides or Grignard reagents followed by acetylation completes the molecular structure. The efficiency and scalability of these synthetic routes are crucial for large-scale production and commercialization.
In academic research, 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid has been utilized as a building block for more complex heterocyclic systems. Researchers have explored its reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce additional functional groups or aromatic rings. These modifications have led to novel derivatives with enhanced pharmacological properties, further expanding the therapeutic potential of this compound.
The pharmaceutical industry has shown considerable interest in pyrazole derivatives due to their broad spectrum of biological activities. 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is no exception and has been investigated as a precursor for drugs targeting neurological disorders such as epilepsy and Alzheimer's disease. Its ability to modulate neurotransmitter release and inhibit aberrant signaling pathways makes it an attractive candidate for further development.
Preclinical studies have demonstrated that derivatives of this compound can cross the blood-brain barrier (BBB), suggesting their potential for central nervous system (CNS) applications. The cyclopropyl group's lipophilicity is believed to contribute to its ability to penetrate neural tissues effectively. Additionally, its structural similarity to known CNS-active compounds enhances its likelihood of success in therapeutic settings.
The safety profile of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yllactic acid) is another critical aspect under investigation. Initial toxicity studies indicate that this compound exhibits moderate solubility in water but high solubility in organic solvents commonly used in pharmaceutical formulations. This property can influence drug delivery systems design but also suggests potential for oral administration if appropriate dosage forms are developed.
In conclusion, 2-(5-amino--cyclopropil--lH--pyrazol-l--ytl)--acetic acid (CAS No.--1119477--70--l)--is-a-promising-compound-with-diverse-pharmacological-applications Its structural-characteristics-and-biological-potential-have-made-it-a-topic-of-intense-research-in-academic-and-industrial-laboratories Further-studies-and-development-will-be-crucial-in-determining-if-this-molecule-can-transition-from-a-research-tool-to-a-clinically-useful-drug
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